

Physical and chemical properties of 2-Chloro-4,6-dimethyl-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4,6-dimethyl-3-nitropyridine

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An In-Depth Technical Guide to 2-Chloro-4,6-dimethyl-3-nitropyridine

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Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Chloro-4,6-dimethyl-3-nitropyridine** (CAS No. 89793-09-9). As a functionalized pyridine derivative, this compound serves as a valuable and reactive intermediate in synthetic organic chemistry. Its unique electronic and steric profile, arising from the interplay between the chloro, nitro, and methyl substituents on the pyridine scaffold, makes it a building block of significant interest for researchers in medicinal chemistry and materials science. This document details its structural identity, core physicochemical characteristics, reactivity profile, safety considerations, and applications, offering field-proven insights for laboratory and drug development professionals.

Chemical Identity and Structure

2-Chloro-4,6-dimethyl-3-nitropyridine is a substituted pyridine ring system. The IUPAC name for this compound is **2-chloro-4,6-dimethyl-3-nitropyridine**.^[1] It is identified by the CAS Registry Number 89793-09-9.^[1] The molecule's structure is foundational to understanding its properties and reactivity.

Caption: Molecular Structure of **2-Chloro-4,6-dimethyl-3-nitropyridine**.

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a compound are critical for its identification, purification, and use in subsequent reactions.

Physical Characteristics

2-Chloro-4,6-dimethyl-3-nitropyridine is typically supplied as a solid with a high degree of purity, often 98% or greater.[\[2\]](#) Its key physical properties are summarized below.

Property	Value	Source
CAS Number	89793-09-9	[1]
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	186.59 g/mol	[1]
Physical Form	Solid	[2]
IUPAC Name	2-chloro-4,6-dimethyl-3-nitropyridine	[1]
InChI Key	NZEYMNVLIWZDW-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	CC1=CC(=NC(=C1--INVALID-LINK--[O-])Cl)C	[1]

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features. This is an essential exercise for researchers to confirm the identity and purity of the material in the laboratory.

- **¹H NMR:** The proton NMR spectrum is expected to be relatively simple. The proton at the C5 position of the pyridine ring should appear as a singlet. The two methyl groups at C4 and C6 are chemically non-equivalent and should therefore appear as two distinct singlets, with integrations of 3H each.

- ^{13}C NMR: The molecule possesses seven unique carbon atoms, which should result in seven distinct signals in the ^{13}C NMR spectrum. The carbon atom attached to the chlorine (C2) and the one attached to the nitro group (C3) are expected to be significantly deshielded.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. Strong, distinct peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO_2) are expected around $1550\text{-}1500\text{ cm}^{-1}$ and $1360\text{-}1320\text{ cm}^{-1}$, respectively. Aromatic C=C and C=N stretching vibrations will appear in the $1600\text{-}1400\text{ cm}^{-1}$ region. C-H stretching from the methyl groups will be observed just below 3000 cm^{-1} .
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+). A characteristic isotopic pattern for the presence of one chlorine atom ($[\text{M}]^+$ and $[\text{M}+2]^+$ in an approximate 3:1 ratio) will be a key diagnostic feature.

Chemical Properties and Reactivity

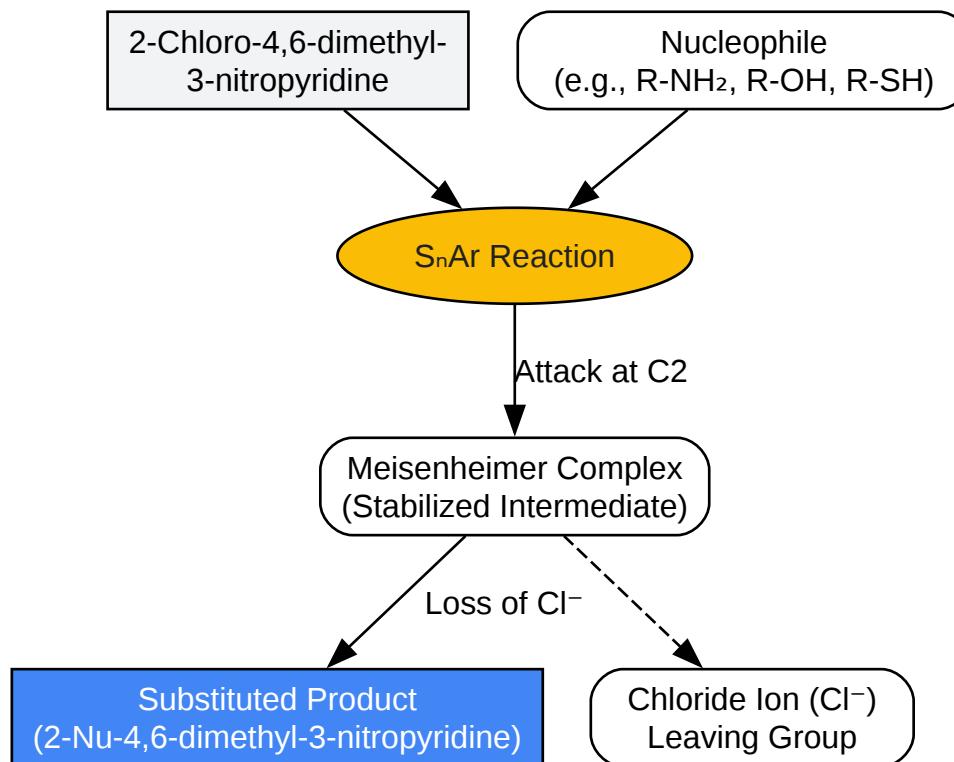
The chemical behavior of **2-Chloro-4,6-dimethyl-3-nitropyridine** is dominated by the electrophilic nature of its pyridine ring, which is further enhanced by the presence of the electron-withdrawing nitro group.

Core Reactivity: Nucleophilic Aromatic Substitution (S_nAr)

The primary utility of this compound in organic synthesis stems from its susceptibility to Nucleophilic Aromatic Substitution (S_nAr). The chlorine atom at the C2 position is highly activated towards displacement by nucleophiles. This activation is a result of two synergistic electronic effects:

- Inductive and Resonance Effects of the Nitro Group: The nitro group at the C3 position is strongly electron-withdrawing. It powerfully activates the ortho (C2) and para (C6) positions towards nucleophilic attack.^[3] The inductive effect, in particular, makes the adjacent C2 carbon significantly electron-deficient.^[3]
- Ring Nitrogen: The nitrogen atom in the pyridine ring also withdraws electron density, further increasing the electrophilicity of the α - (C2, C6) and γ - (C4) positions.

The kinetic site of attack for a nucleophile is predominantly the C2 position, displacing the chloride, which is an excellent leaving group. This reaction pathway provides a robust method for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiols) onto the pyridine scaffold.



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Caption: Key reactivity pathway for **2-Chloro-4,6-dimethyl-3-nitropyridine**.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this reagent. It should be stored under an inert atmosphere at room temperature.^[2] The compound is sensitive to strong oxidizing agents and should be kept away from incompatible materials.

Synthesis Overview

The synthesis of substituted chloronitropyridines typically involves a multi-step sequence starting from more common pyridine derivatives. A plausible and logical approach for preparing

2-Chloro-4,6-dimethyl-3-nitropyridine, based on established chemical principles for related isomers, would involve:

- Nitration: Introduction of a nitro group onto the 4,6-dimethylpyridine (lutidine) ring. This is typically achieved using a mixture of nitric and sulfuric acids.
- Chlorination: The resulting nitrolutidine derivative can then be chlorinated. If the precursor is a hydroxypyridine (a pyridone), a common and effective method is treatment with a chlorinating agent like phosphorus oxychloride (POCl_3) to replace the hydroxyl group with a chlorine atom.^[4] This general strategy has been documented for the synthesis of related isomers like 4-Chloro-2,6-dimethyl-3-nitropyridine.^[4]

Safety and Handling

As a laboratory chemical, **2-Chloro-4,6-dimethyl-3-nitropyridine** must be handled with appropriate precautions.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards^[1]:

- H302: Harmful if swallowed (Acute toxicity, oral).
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning".^{[1][2]}

Recommended Handling Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. If dust is generated, use a NIOSH-approved respirator.

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.
 - Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
 - Ingestion: If swallowed, rinse mouth with water and call a poison control center or doctor immediately.
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[2\]](#)

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[5\]](#) Functionalized pyridines like **2-Chloro-4,6-dimethyl-3-nitropyridine** are key building blocks because they allow for the systematic and controlled elaboration of more complex molecular architectures.

- Pharmaceutical Development: Its primary application is as an intermediate in the synthesis of potential therapeutic agents. The S_nAr reactivity allows for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Pyridine-containing molecules have shown a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[\[5\]](#)[\[6\]](#)
- Agrochemical Synthesis: Similar to pharmaceuticals, the agrochemical industry utilizes chloronitropyridine intermediates to develop new pesticides and herbicides. The nitro group can contribute to the biological activity of the final product.[\[7\]](#)[\[8\]](#)

Conclusion

2-Chloro-4,6-dimethyl-3-nitropyridine is a well-defined chemical entity with a valuable reactivity profile centered on nucleophilic aromatic substitution. Its physical properties are characteristic of a stable, solid organic compound. A thorough understanding of its structure, reactivity, and safety precautions, as outlined in this guide, is essential for its effective and safe utilization as a versatile building block in the synthesis of novel compounds for pharmaceutical and industrial applications.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-4,6-dimethyl-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2972887#physical-and-chemical-properties-of-2-chloro-4,6-dimethyl-3-nitropyridine>

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